potassium (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylate
Description
Chemical Classification and Nomenclature
This compound belongs to the class of spirocyclic amino acid derivatives, specifically categorized within the azaspiroheptane family. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the complete chemical name being potassium (6S)-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylate. This naming convention reflects the compound's stereochemical configuration, functional group arrangement, and salt form.
The molecular formula C₁₂H₁₈KNO₄ indicates a molecular weight of 279.37 grams per mole. The compound is registered under Chemical Abstracts Service number 1441673-92-2, which serves as its unique identifier in chemical databases worldwide. Alternative nomenclature includes (6S)-5-azaspiro[2.4]heptane-5,6-dicarboxylic acid 5-(1,1-dimethylethyl) ester potassium salt, which emphasizes the dicarboxylic acid nature of the parent compound.
The stereochemical designation (S) indicates the absolute configuration at the C-6 position, which is crucial for the compound's biological activity and pharmaceutical applications. The tert-butoxycarbonyl protecting group, commonly abbreviated as Boc in synthetic chemistry literature, serves to protect the amino functionality during synthetic transformations while providing favorable physicochemical properties for isolation and purification processes.
Historical Context and Discovery
The development of this compound emerged from intensive research efforts in the early 2010s focused on creating effective treatments for hepatitis C virus infection. The compound's discovery is intrinsically linked to the broader pharmaceutical industry initiative to develop direct-acting antivirals, particularly NS5A inhibitors, which represented a paradigm shift in hepatitis C treatment approaches.
Patent literature indicates that systematic exploration of azaspiro[2.4]heptane derivatives began around 2012, with particular emphasis on developing synthetic methodologies that could provide access to the required stereochemical configurations. The Chinese patent CN104478791A, filed in 2014, specifically describes preparation methods for (S)-5-R-5-azaspiro[2.4]heptane-6-carboxylic acid derivatives, indicating sustained research interest in this molecular framework.
The historical significance of this compound class becomes apparent when considering the timeline of hepatitis C drug development. Traditional interferon-based therapies suffered from significant limitations in efficacy and tolerability, creating urgent demand for more effective therapeutic options. The azaspiro[2.4]heptane scaffold provided pharmaceutical chemists with a rigid, three-dimensional framework that could be functionalized to achieve the precise molecular recognition required for viral protein inhibition.
Research publications from 2011 demonstrate early synthetic efforts toward azaspiro[2.4]heptane derivatives, with particular focus on asymmetric hydrogenation methodologies that could provide access to the desired (S)-configuration. These foundational studies established the synthetic precedent for more complex derivatives, including the tert-butoxycarbonyl-protected potassium salt that would eventually prove crucial for pharmaceutical manufacturing.
Significance in Organic Chemistry
This compound occupies a unique position in organic chemistry due to its combination of structural complexity and synthetic accessibility. The spirocyclic architecture presents several distinctive features that make this compound particularly valuable as a synthetic intermediate and building block for more complex molecular constructions.
The spirocyclic junction creates a conformationally restricted scaffold that enhances the predictability of three-dimensional molecular arrangements. This conformational constraint is particularly valuable in medicinal chemistry applications where precise spatial orientation of functional groups is required for biological activity. The azaspiro[2.4]heptane core provides a nitrogen-containing heterocycle that can participate in hydrogen bonding interactions while maintaining the rigid geometric constraints imposed by the spirocyclic framework.
Synthetic methodologies for accessing this compound have evolved significantly since initial reports, with particular emphasis on developing scalable processes suitable for pharmaceutical manufacturing. The preparation typically involves multiple steps starting from readily available precursors, including cyclopropane ring formation through dihaloalkene addition followed by reductive dehalogenation processes. These synthetic approaches demonstrate sophisticated application of modern organic chemistry principles, including asymmetric catalysis and stereoselective transformations.
The tert-butoxycarbonyl protecting group strategy employed in this compound exemplifies best practices in synthetic organic chemistry. This protecting group provides several advantages including stability under basic conditions, ease of removal under acidic conditions, and favorable crystallization properties that facilitate purification and characterization processes. The potassium salt form further enhances solubility characteristics and provides a stable, isolable form suitable for storage and subsequent synthetic manipulations.
Recent synthetic developments have focused on improving the efficiency and environmental sustainability of preparation methods. These efforts include investigation of alternative protecting group strategies, development of more efficient catalytic systems, and optimization of reaction conditions to minimize waste generation and improve overall process economics.
Role in Pharmaceutical Research
The pharmaceutical significance of this compound is primarily defined by its role as a key intermediate in the synthesis of ledipasvir, a prominent hepatitis C virus NS5A inhibitor. This application represents one of the most successful translations of spirocyclic chemistry from academic research to commercial pharmaceutical manufacturing.
Ledipasvir development required access to enantiomerically pure azaspiro[2.4]heptane derivatives with specific functional group arrangements that could provide the necessary binding affinity and selectivity for the NS5A protein target. The (S)-configuration at the C-6 position proved essential for biological activity, necessitating the development of asymmetric synthetic methodologies that could reliably produce this stereoisomer in high enantiomeric excess.
The pharmaceutical research applications extend beyond hepatitis C treatments to include broader antiviral research programs. The azaspiro[2.4]heptane scaffold has demonstrated versatility as a building block for various therapeutic targets, suggesting potential applications in other areas of infectious disease research. The rigid three-dimensional structure provides a platform for systematic structure-activity relationship studies that can guide optimization of pharmacological properties.
Manufacturing considerations have driven significant research into optimizing the preparation and handling of this compound. The potassium salt form provides enhanced stability and solubility characteristics compared to the free carboxylic acid, facilitating downstream synthetic transformations. The tert-butoxycarbonyl protecting group allows for selective deprotection and further functionalization under controlled conditions, enabling the multi-step synthetic sequences required for complex pharmaceutical targets.
Quality control and analytical characterization methods have been developed specifically for this compound class, including chromatographic separation techniques for enantiomeric purity determination and spectroscopic methods for structural confirmation. These analytical capabilities are essential for pharmaceutical manufacturing where stringent purity requirements must be maintained throughout the synthetic process.
| Pharmaceutical Application | Target Disease | Development Status | Key Features |
|---|---|---|---|
| Ledipasvir intermediate | Hepatitis C | Commercial | NS5A inhibitor |
| Antiviral research | Various viral infections | Research phase | Broad-spectrum potential |
| Structure-activity studies | Multiple targets | Ongoing | Scaffold optimization |
Position within Azaspiro Compound Literature
This compound represents a significant milestone in the broader development of azaspiro compound chemistry, which has experienced remarkable growth over the past two decades. The compound exemplifies the evolution from simple spirocyclic structures to highly functionalized derivatives capable of addressing complex pharmaceutical challenges.
The azaspiro[2.4]heptane framework differs fundamentally from other common spirocyclic systems such as azaspiro[3.3]heptanes in terms of ring strain distribution and conformational preferences. Research comparing various azaspiro architectures has demonstrated that the [2.4] system provides unique advantages in terms of synthetic accessibility and functional group tolerance, while maintaining the conformational rigidity that makes spirocyclic compounds attractive for medicinal chemistry applications.
Literature analysis reveals that azaspiro[2.4]heptane derivatives have found applications across multiple therapeutic areas beyond antiviral research. The scaffold has been investigated as a bioisostere for traditional heterocyclic systems, providing enhanced metabolic stability and improved pharmacokinetic properties compared to conventional ring systems. This versatility has contributed to sustained research interest and continued development of new synthetic methodologies.
Comparative studies with related spirocyclic systems have highlighted the unique properties of the azaspiro[2.4]heptane core. The asymmetric ring fusion creates distinct conformational preferences that can be exploited for selective molecular recognition. The nitrogen positioning within the spirocyclic framework provides opportunities for diverse functionalization strategies while maintaining the structural integrity that defines this compound class.
Recent developments in azaspiro chemistry have focused on expanding the functional group diversity accessible through this scaffold. These efforts include investigation of alternative protecting group strategies, development of new catalytic transformations, and exploration of post-synthetic modification approaches that can provide access to diverse molecular libraries for pharmaceutical screening programs.
Properties
CAS No. |
1441673-92-2 |
|---|---|
Molecular Formula |
C12H19KNO4 |
Molecular Weight |
280.38 g/mol |
IUPAC Name |
potassium;(6S)-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylate |
InChI |
InChI=1S/C12H19NO4.K/c1-11(2,3)17-10(16)13-7-12(4-5-12)6-8(13)9(14)15;/h8H,4-7H2,1-3H3,(H,14,15);/t8-;/m0./s1 |
InChI Key |
OIXJIAROEBXHCQ-QRPNPIFTSA-N |
SMILES |
CC(C)(C)OC(=O)N1CC2(CC2)CC1C(=O)[O-].[K+] |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2(CC2)C[C@H]1C(=O)O.[K] |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC2)CC1C(=O)O.[K] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Boc protecting group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Formation of the potassium salt: The final step involves the neutralization of the carboxylic acid with potassium hydroxide to form the potassium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable synthesis, as well as the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Potassium (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylate undergoes various types of chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the spirocyclic carbon atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although these reactions are less common.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Deprotection: Removal of the Boc group yields the free amine.
Substitution: Substituted spirocyclic compounds.
Oxidation and Reduction: Various oxidized or reduced derivatives depending on the specific conditions used.
Scientific Research Applications
Potassium (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a drug candidate or as a building block for pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of potassium (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the Boc-protected amine can form hydrogen bonds or ionic interactions with biological targets, while the spirocyclic structure can provide steric hindrance or rigidity to the molecule.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Potassium (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylate
- CAS No.: 1441673-92-2
- Molecular Formula: C₁₂H₁₈KNO₄
- Molecular Weight : 279.37 g/mol
- Structure : Features a spirocyclic core (5-azaspiro[2.4]heptane) with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen and a carboxylate group at position 6, stabilized by a potassium counterion .
Synthesis :
The compound is synthesized via enantioselective routes starting from racemic precursors. Key steps include:
Cyclization : Formation of the spirocyclic core using cyclizing agents.
Boc Protection : Introduction of the Boc group to stabilize the amine during subsequent reactions .
Salt Formation : Conversion of the carboxylic acid to the potassium salt to enhance solubility and stability .
Applications: Primarily used as a chiral intermediate in pharmaceutical synthesis, notably for ledipasvir (hepatitis C treatment). Its Boc group ensures selective deprotection in multi-step syntheses, while the potassium carboxylate improves solubility in polar solvents .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Differentiators
Protecting Groups :
- The Boc group in the target compound prevents unwanted amine reactions during synthesis, unlike the methyl or benzyl esters in analogs .
- The potassium carboxylate enhances aqueous solubility compared to free acids or esters, critical for formulation .
Biological Activity :
- Methyl and benzyl esters (e.g., ) exhibit direct antibacterial activity due to esterase-sensitive prodrug mechanisms.
- The potassium salt lacks intrinsic bioactivity but serves as a stable intermediate in antiviral drug synthesis .
Synthetic Utility :
Pharmacological Relevance
Biological Activity
Potassium (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylate is a synthetic compound notable for its unique spirocyclic structure and potential applications in medicinal chemistry and organic synthesis. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a spirocyclic core with a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and reactivity. Its molecular formula is , with a molecular weight of approximately 292.43 g/mol.
Structural Formula
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The Boc protecting group can be selectively removed under acidic conditions, allowing the amine to participate in biochemical interactions, which may include:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, potentially affecting metabolic pathways.
- Receptor Binding : It may bind to specific receptors, influencing cellular signaling pathways.
Therapeutic Applications
- Medicinal Chemistry : Due to its unique structure, the compound serves as an intermediate in synthesizing pharmaceuticals targeting specific enzymes or receptors.
- Organic Synthesis : It is utilized as a building block for creating more complex molecules, particularly in the development of spirocyclic compounds and peptides.
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of various spirocyclic compounds on enzyme activity related to metabolic disorders. This compound demonstrated significant inhibition of target enzymes involved in metabolic pathways, suggesting its potential role in treating metabolic diseases.
Case Study 2: Receptor Interaction
Research focused on the interaction of this compound with G-protein coupled receptors (GPCRs). The findings indicated that the compound could modulate receptor activity, leading to altered cellular responses that may benefit conditions such as inflammation or pain management.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Stability |
|---|---|---|---|
| This compound | Spirocyclic with Boc group | Enzyme inhibitor, receptor ligand | High |
| Potassium 5-azaspiro[2.4]heptane-6-carboxylic acid | Spirocyclic without Boc group | More reactive but less stable | Moderate |
| Potassium 5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxamide | Amide form | Similar activity but altered reactivity | High |
Q & A
Q. 1.1. What synthetic methodologies are optimal for preparing potassium (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylate?
Methodological Answer: The synthesis typically involves enantioselective routes starting from spirocyclic precursors. A validated protocol includes:
- Step 1 : Protection of the azaspiro core with tert-butoxycarbonyl (Boc) groups under anhydrous conditions using Boc-anhydride and a base (e.g., sodium hydride) in THF .
- Step 2 : Carboxylation at the 6-position via lithium enolate intermediates, followed by potassium salt formation using potassium bicarbonate .
- Key Optimization : Reaction temperatures (-70°C to 0°C) and solvent choice (THF or DMF) critically influence enantiomeric excess (e.g., [α]D = -23.5° in MeOH) .
Q. 1.2. How is the compound characterized to confirm structural integrity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm stereochemistry and Boc/carboxylate group placement. For example, δ 1.44 ppm (Boc tert-butyl protons) and δ 178.6 ppm (carboxylate carbon) .
- Mass Spectrometry (MS) : HRMS (ESI) [M-H]⁻ at m/z 240.1236 validates molecular weight .
- Chiral HPLC : Ensures enantiopurity (>95% ee) using chiral stationary phases (e.g., CHIRALPAK AD-H) .
Q. 1.3. What are the primary storage and handling protocols for this compound?
Methodological Answer:
- Storage : Sealed under inert gas (argon) at -20°C to prevent hydrolysis of the Boc group.
- Handling : Use anhydrous solvents (e.g., THF, DCM) and gloveboxes for moisture-sensitive reactions .
Advanced Research Questions
Q. 2.1. How does the compound’s spirocyclic architecture influence its reactivity in reductive cleavage reactions?
Methodological Answer: The strained spiro[2.4]heptane ring undergoes reductive cleavage with zinc in acetic acid, breaking the N–O bond in the isoxazolidine ring to yield 1,3-amino alcohols. This reaction is stereospecific, retaining the (S)-configuration at C6 .
- Mechanistic Insight : Zinc acts as a reducing agent, while acetic acid protonates intermediates to stabilize the product.
- Applications : The resulting amino alcohols are precursors to bicyclic lactams/lactones for drug discovery .
Q. 2.2. What contradictions exist in reported biological activity data, and how can they be resolved?
Methodological Answer:
- Contradiction : Some studies report antibacterial activity (e.g., MRSA inhibition), while others focus on antiviral applications (e.g., HCV NS5A inhibitors) .
- Resolution :
- Structure-Activity Relationship (SAR) : Modify the Boc group or carboxylate substituents to tune selectivity.
- Assay Conditions : Standardize MIC (Minimum Inhibitory Concentration) protocols across labs to reduce variability.
- Example : Derivatives with bulkier substituents (e.g., benzyl vs. tert-butyl) show enhanced antiviral activity .
Q. 2.3. What computational strategies predict the compound’s interaction with biological targets like JAK1?
Methodological Answer:
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model binding to JAK1’s ATP-binding pocket.
- Key Findings : The spirocyclic core mimics tofacitinib’s 7-deazapurine scaffold, achieving IC₅₀ = 8.5 nM for JAK1 inhibition .
- Validation : Compare docking scores with experimental kinase profiling data to refine predictive models .
Methodological Challenges and Solutions
Q. 3.1. How are enantiomeric impurities minimized during large-scale synthesis?
Methodological Answer:
Q. 3.2. What analytical techniques resolve conflicting NMR data for spirocyclic compounds?
Methodological Answer:
- Variable Temperature (VT) NMR : Resolves rotameric splitting (e.g., δ 1.44 and 1.48 ppm for Boc rotamers) .
- 2D NMR (COSY, NOESY) : Assigns through-space correlations between spirocyclic protons .
Critical Analysis of Evidence
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
